Ethyl 5-(3-(dimethylamino)-2-hydroxypropoxy)-2-phenylbenzofuran-3-carboxylate
Description
Ethyl 5-(3-(dimethylamino)-2-hydroxypropoxy)-2-phenylbenzofuran-3-carboxylate is a benzofuran derivative characterized by a phenyl group at position 2, an ethoxycarbonyl group at position 3, and a 3-(dimethylamino)-2-hydroxypropoxy substituent at position 5 of the benzofuran core. This compound combines aromatic, ether, ester, and tertiary amine functionalities, making it structurally complex.
Properties
IUPAC Name |
ethyl 5-[3-(dimethylamino)-2-hydroxypropoxy]-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-4-26-22(25)20-18-12-17(27-14-16(24)13-23(2)3)10-11-19(18)28-21(20)15-8-6-5-7-9-15/h5-12,16,24H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLYTSUDDPXUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(CN(C)C)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[3-(dimethylamino)-2-hydroxypropoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-phenylbenzofuran-3-carboxylic acid with ethyl bromoacetate in the presence of a base such as sodium carbonate to form the ester intermediate. This intermediate is then reacted with 3-(dimethylamino)-2-hydroxypropyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[3-(dimethylamino)-2-hydroxypropoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-3-carboxylic acid derivatives, while reduction can produce benzofuran-3-methanol derivatives.
Scientific Research Applications
Ethyl 5-[3-(dimethylamino)-2-hydroxypropoxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-[3-(dimethylamino)-2-hydroxypropoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The benzofuran ring structure allows for binding to various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Reactivity and Physical Properties
Ethyl 5-[(3-Bromophenyl)Methoxy]-2-Phenyl-1-Benzofuran-3-Carboxylate ()
- Key Differences: The bromophenylmethoxy group replaces the dimethylamino-hydroxypropoxy chain. Bromine introduces steric bulk and electrophilicity, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Physical Properties: The bromine substituent increases molecular weight (MW: ~443 g/mol) compared to the target compound (estimated MW: ~425 g/mol). Bromine’s lipophilicity (LogP ~5.7) contrasts with the hydrophilic dimethylamino-hydroxypropoxy group (LogP ~2.5) .
Ethyl 6-Bromo-2-Methyl-5-[(E)-3-Phenylprop-2-Enoxy]-1-Benzofuran-3-Carboxylate ()
- Key Differences: A methyl group at position 2 and a bromine at position 6 create steric hindrance, reducing rotational freedom. The (E)-3-phenylprop-2-enoxy group introduces a conjugated double bond, enhancing UV absorption.
- Similarities : The ethoxycarbonyl group at position 3 and phenyl substitution at position 2 are conserved.
- Reactivity: The bromine at position 6 enables nucleophilic substitution, while the target compound’s dimethylamino group may participate in acid-base interactions .
Functional Group Comparisons
Ethyl 4-(Dimethylamino) Benzoate ()
- Structure: A benzoate ester with a dimethylamino group at position 3.
- Reactivity: Exhibits higher degree of conversion in resin polymerization compared to methacrylate-based amines due to efficient electron donation from the dimethylamino group. This suggests that the dimethylamino-hydroxypropoxy chain in the target compound could similarly enhance reactivity in polymerization systems.
- Physical Properties: Superior flexural strength and hardness in resins compared to 2-(dimethylamino) ethyl methacrylate, highlighting the importance of ester vs. methacrylate linkages .
Ethyl 2-[3-(5-Ethylfuran-2-yl)Propanoylamino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate ()
- Structure: A benzothiophene derivative with a tetrahydrofuran-linked propanoylamino group.
- Key Differences : The benzothiophene core vs. benzofuran alters electron distribution and solubility. The tetrahydrofuran moiety increases conformational rigidity compared to the target compound’s flexible hydroxypropoxy chain.
- Applications : Such compounds are often explored in medicinal chemistry for heterocyclic diversity, suggesting the target compound could also serve as a scaffold for bioactive molecules .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact on Resin Properties (Adapted from )
| Amine Co-Initiator | Degree of Conversion (%) | Flexural Strength (MPa) | Water Sorption (μg/mm³) |
|---|---|---|---|
| Ethyl 4-(Dimethylamino) Benzoate | 85 ± 3 | 120 ± 5 | 25 ± 2 |
| 2-(Dimethylamino) Ethyl Methacrylate | 72 ± 4 | 90 ± 4 | 35 ± 3 |
Research Findings and Implications
- Reactivity: The dimethylamino group in the target compound likely enhances electron donation, analogous to ethyl 4-(dimethylamino) benzoate, improving its efficacy in photoinitiation systems .
- Synthetic Challenges : The tertiary amine and hydroxyl groups in the target compound may complicate synthesis, requiring protective strategies similar to those used in Preparation 7 of .
Biological Activity
Ethyl 5-(3-(dimethylamino)-2-hydroxypropoxy)-2-phenylbenzofuran-3-carboxylate is a complex organic compound notable for its potential biological activities. It features a benzofuran core, which is known for various pharmacological properties, and includes functional groups that suggest interactions with biological systems. This article provides an in-depth examination of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_{23}H_{29}N_{1}O_{4} with a molecular weight of approximately 397.44 g/mol. The presence of the dimethylamino group indicates potential for interactions with neurotransmitter systems, while the hydroxypropoxy group enhances solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Benzofuran Core : Utilization of phenolic compounds and appropriate coupling agents.
- Introduction of Functional Groups : Stepwise addition of the dimethylamino and hydroxypropoxy groups.
- Carboxylation : Final modification to introduce the carboxylate functionality.
Each step requires careful optimization to ensure high yields and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in cancer progression:
- Mechanism of Action : It may inhibit pathways associated with tumor cell proliferation.
- Case Studies : In vitro studies have shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Its structural features suggest it could inhibit microbial growth through various mechanisms, including:
- Disruption of microbial cell membranes.
- Inhibition of essential metabolic pathways.
Interaction with Biological Macromolecules
Studies on the interactions between this compound and biological macromolecules (proteins and nucleic acids) are crucial for understanding its mechanism of action. Preliminary data indicate potential binding to specific targets relevant to cancer and microbial resistance mechanisms.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate | Structure | Contains an isopropoxy group; studied for photolytic behavior. |
| Ethyl 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester | Structure | Exhibits selective cytotoxicity against tumor cells. |
| Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylate | Structure | Explored for antimicrobial and antioxidant activities. |
This compound stands out due to its specific combination of functional groups that enhance both solubility and biological activity compared to other benzofuran derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
